Cas no 146714-05-8 (Alepposide A)

Alepposide A structure
Alepposide A 化学的及び物理的性質
名前と識別子
-
- 4)-2,6-dideoxy-b-D-ribo-hexopyranosyl)oxy]-5,14-dihydroxy-19-oxo-,(3b,5b)- (9CI)
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-arabino-hexopyranosyl-(1®
- 4)-O-2,6-dideoxy-3-O-methyl-b-D-lyxo-hexopyranosyl-(1®
- 4)-O-2,6-dideoxy-b-D-ribo-hexopyranosyl-(1®
- Alepposide A
- Alepposide-A
- Card-20(22)-enolide, 3-((O-beta-D-glucopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-lyxo-hexopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl-(1-4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-beta-D-ribo-hexopyr
- Strophanthidin-3-O-beta-glucopyranosyl-(1-4)-O-beta-diginopyranosyl-(1-4)-O-beta-oleandropyranosyl-(1-4)-O-beta-digitoxopyranosyl-(1-4)-O-beta-digitoxopyranoside
- 146714-05-8
- 14-hydroxy-3-[4-hydroxy-5-[4-hydroxy-5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde
- Card-20(22)-enolide, 3-((O-beta-D-glucopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-lyxo-hexopyranosyl-(1-4)-O-2,6-dideoxy-3-O-methyl-beta-D-arabino-hexopyranosyl-(1-4)-O-2,6-dideoxy-beta-D-ribo-hexopyranosyl-(1-4)-2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy)-5,14-dihydroxy-1 9-oxo-, (3beta,5beta)-
-
- インチ: 1S/C55H86O23/c1-24-46(34(58)18-39(69-24)73-30-10-14-54(23-57)29(17-30)8-9-33-32(54)11-13-53(5)31(12-15-55(33,53)65)28-16-38(60)68-22-28)75-40-19-35(59)47(25(2)70-40)76-41-20-36(66-6)48(26(3)71-41)77-52-45(64)50(67-7)49(27(4)72-52)78-51-44(63)43(62)42(61)37(21-56)74-51/h16,23-27,29-37,39-52,56,58-59,61-65H,8-15,17-22H2,1-7H3
- InChIKey: GTJDJJFKPBGWBK-UHFFFAOYSA-N
- ほほえんだ: OC12CCC(C3=CC(=O)OC3)C1(C)CCC1C3(C=O)CCC(CC3CCC21)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1CC(C(C(C)O1)OC1C(C(C(C(C)O1)OC1C(C(C(C(CO)O1)O)O)O)OC)O)OC)O)O
計算された属性
- せいみつぶんしりょう: 1114.55598899g/mol
- どういたいしつりょう: 1114.55598899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 23
- 重原子数: 78
- 回転可能化学結合数: 15
- 複雑さ: 2100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 316
- 疎水性パラメータ計算基準値(XlogP): -0.1
- ひょうめんでんか: 0
146714-05-8 (Alepposide A) 関連製品
- 2200106-04-1(N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine)
- 920405-56-7(1-(2,6-difluorobenzoyl)-4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazine)
- 2089651-88-5(2-(tert-butoxy)carbonyl-2-azaspiro4.6undecane-4-carboxylic acid)
- 477297-35-1((2E)-2-4-(4-bromophenyl)-1,3-thiazol-2-yl-3-(3,4-difluorophenyl)aminoprop-2-enenitrile)
- 1344398-93-1((3R)-3-AMINO-3-(1,3-THIAZOL-2-YL)PROPAN-1-OL)
- 1804836-76-7(3-(Bromomethyl)-4-iodo-5-methoxy-2-(trifluoromethoxy)pyridine)
- 3413-36-3(Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine)
- 1956355-57-9(Ethyl 3-methyl-4-(4-nitrophenyl)-4-oxobutanoate)
- 1806068-34-7(Methyl 2-bromo-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylate)
- 2680857-87-6(2-{4-[(prop-2-en-1-yloxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
